

# A Technical Examination of (4S)-4,5-dimethylhexan-1-ol

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## Compound of Interest

Compound Name: 4,5-Dimethylhexan-1-ol

Cat. No.: B15181269

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(4S)-4,5-dimethylhexan-1-ol is an organic compound with the chemical formula C<sub>8</sub>H<sub>18</sub>O.<sup>[1]</sup> It is classified as a primary alcohol and is a chiral molecule due to the stereocenter at the fourth carbon position. This detailed guide provides an in-depth look at its structural formula, chemical properties, and representations.

## Structural Formula and Isomerism

The structure of (4S)-4,5-dimethylhexan-1-ol consists of a six-carbon hexane chain with a hydroxyl (-OH) group attached to the first carbon (C1). Two methyl (-CH<sub>3</sub>) groups are attached to the fourth (C4) and fifth (C5) carbons. The "(4S)" designation in its name specifies the stereochemistry at the C4 position, which is a chiral center. This means that (4S)-4,5-dimethylhexan-1-ol has a non-superimposable mirror image, its enantiomer, which would be (4R)-4,5-dimethylhexan-1-ol.

The structural representation is as follows:

- Parent Chain: Hexane
- Primary Functional Group: An alcohol (-OH) at position 1.
- Substituents: A methyl group at position 4 and a methyl group at position 5.
- Stereochemistry: The "S" configuration at carbon 4, indicating the specific spatial arrangement of the substituents around this chiral center.

## Chemical and Physical Properties

A summary of the key chemical and physical properties for **4,5-dimethylhexan-1-ol** is provided in the table below.

Property	Value
Molecular Formula	C8H18O[1][2][3]
Molecular Weight	130.23 g/mol [1][3]
CAS Number	60564-76-3[2]

Note: Some properties like boiling and melting points are not readily available for this specific stereoisomer but can be estimated based on its non-chiral counterpart.

## Representations in Chemical Informatics

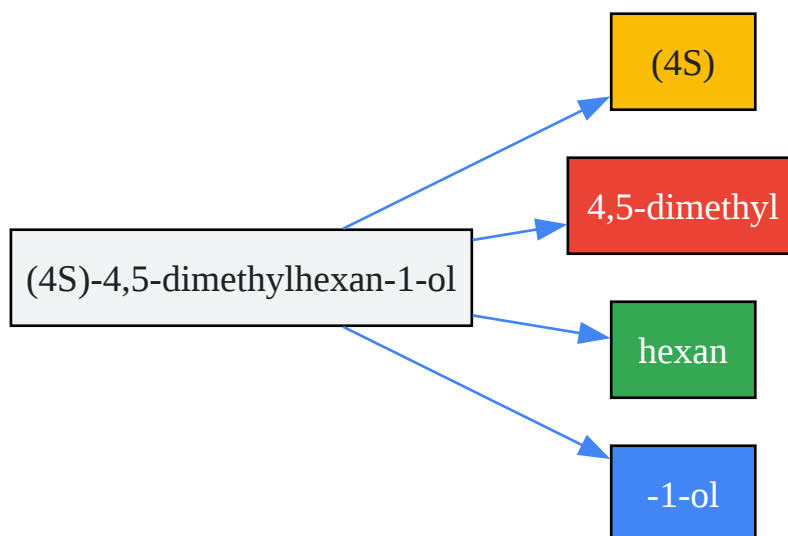
For computational and database purposes, (4S)-**4,5-dimethylhexan-1-ol** can be represented in various line notations.

Notation Type	Representation
SMILES	C--INVALID-LINK--C(C)C[1]
InChI	InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3/t8-/m0/s1[1]
InChIKey	QABJATQYUASJEM-QMMMGPBSA-N[1]

These notations are crucial for unambiguous identification in chemical databases and software. The "@@" in the SMILES string, for instance, explicitly denotes the "S" stereochemistry at the chiral center.

## Logical Structure of the Compound Name

The naming convention of (4S)-**4,5-dimethylhexan-1-ol** follows the IUPAC nomenclature rules, which can be broken down for clarity.



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Caption: Breakdown of the IUPAC name for the molecule.

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## References

- 1. (4S)-4,5-dimethylhexan-1-ol | C<sub>8</sub>H<sub>18</sub>O | CID 118133644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-dimethylhexan-1-ol | CAS#:60564-76-3 | Chemsrce [chemsrc.com]
- 3. 4,5-Dimethyl-1-hexanol | C<sub>8</sub>H<sub>18</sub>O | CID 22002697 - PubChem [pubchem.ncbi.nlm.nih.gov]
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